5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine
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Overview
Description
5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is an organic compound with the molecular formula C12H12ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine typically involves the chlorination of N,N-dimethyl-2-phenylpyrimidin-4-amine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve N,N-dimethyl-2-phenylpyrimidin-4-amine in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of N,N-dimethyl-2-phenylpyrimidin-4-amine derivatives with various substituents.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine: Similar structure with a chlorine atom at the 6-position instead of the 5-position.
5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine: Contains additional substituents on the pyrimidine ring.
Uniqueness
5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position and the N,N-dimethyl groups contribute to its distinct properties compared to other pyrimidine derivatives.
Biological Activity
5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine (CAS No. 823796-19-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a chlorine atom and two methyl groups, which may influence its biological properties.
Biological Activity Overview
1. Anticancer Activity:
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidines have shown promise as inhibitors of mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC) .
2. Anti-inflammatory Effects:
Pyrimidine derivatives, including those related to this compound, have demonstrated anti-inflammatory activities. In vitro studies have shown that such compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
3. Cytotoxicity:
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For example, it has been reported to exhibit selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells .
The biological activity of this compound can be attributed to several mechanisms:
1. EGFR Inhibition:
The compound may act as an inhibitor of EGFR, particularly against its mutant forms associated with cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
2. COX Enzyme Inhibition:
Similar compounds have been shown to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators. This mechanism is crucial for managing inflammatory diseases and conditions .
Research Findings and Case Studies
A variety of studies have focused on the biological activity of pyrimidine derivatives, including this compound:
Properties
CAS No. |
823796-19-6 |
---|---|
Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3/c1-16(2)12-10(13)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
LNZHKQXNOHOFMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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